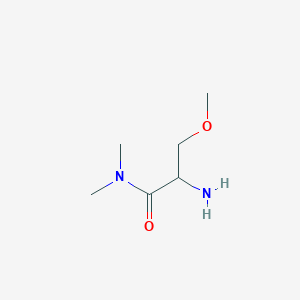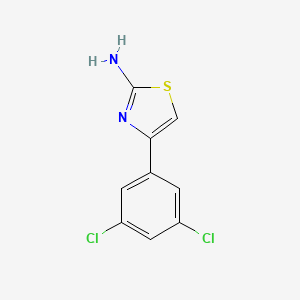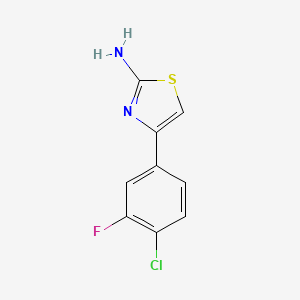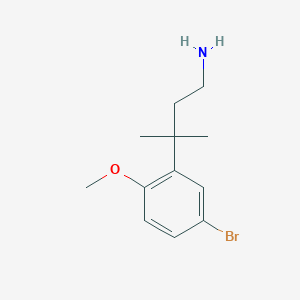
3-(4-Cyclopropylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclopropylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-cyclopropylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The addition of a cyclopropylphenyl group enhances its chemical properties, making it a compound of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of 1,3-dipolar cycloaddition reactions between nitrones and olefins . These reactions typically require mild conditions and provide good yields.
Industrial Production Methods: Industrial production often utilizes gas-phase catalytic methods. For instance, tetrahydrofuran and ammonia can be used as raw materials under high-temperature conditions with solid acid catalysts to produce pyrrolidine derivatives .
化学反応の分析
Types of Reactions: 3-(4-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3-(4-Cyclopropylphenyl)pyrrolidine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(4-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enantioselective proteins, influencing their activity and leading to various biological effects . The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .
類似化合物との比較
Pyrrolizidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A five-membered aromatic ring with nitrogen, used in medicinal chemistry.
Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl group, known for their unique chemical properties.
Uniqueness: 3-(4-Cyclopropylphenyl)pyrrolidine stands out due to its combination of a pyrrolidine ring and a cyclopropylphenyl group, which enhances its chemical stability and biological activity .
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
3-(4-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-10(1)11-3-5-12(6-4-11)13-7-8-14-9-13/h3-6,10,13-14H,1-2,7-9H2 |
InChIキー |
ARESOPXQUQRKRJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=C(C=C2)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)











